Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-ethylthiophene-3-carboxylate: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is part of the thiophene family, which is characterized by a sulfur-containing five-membered ring. Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is used as a reagent in the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines . The primary targets of these compounds are thymidylate synthase and dihydrofolate reductase . These enzymes play crucial roles in DNA synthesis and cell division, making them important targets for antitumor agents .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts DNA synthesis and cell division, leading to cell death
Biochemical Pathways
The compound affects the folic acid pathway . By inhibiting thymidylate synthase and dihydrofolate reductase, it disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis . This disruption leads to a decrease in the availability of dTMP, which in turn affects DNA synthesis and cell division .
Pharmacokinetics
The compound’s molecular weight (19927 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed
Result of Action
The inhibition of thymidylate synthase and dihydrofolate reductase by this compound leads to disruption of DNA synthesis and cell division . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for use as an antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-ethylthiophene-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde , ethyl cyanoacetate , and cyclic octaatomic sulfur in the presence of a base such as triethylamine . The reaction typically proceeds under reflux conditions in a solvent like N,N-dimethylformamide (DMF) or cyclohexane .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or (m-CPBA) are commonly used.
Reduction: (LiAlH4) or (NaBH4) are typical reducing agents.
Substitution: or can be used in the presence of a base like .
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-amino-5-ethylthiophene-3-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives. It serves as a precursor for the development of novel materials with electronic and optical properties .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines , which are dual thymidylate synthase and dihydrofolate reductase inhibitors with potential antitumor activity . Additionally, it is used in the development of necroptosis inhibitors, such as Necrostatin-5 .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and insecticides.
Comparison with Similar Compounds
- Ethyl 3-amino-5-methylthiophene-2-carboxylate
- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness: Ethyl 2-amino-5-ethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ethyl and amino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCEFNVWQJNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196373 | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-13-5 | |
Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4507-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-amino-5-ethylthiophene-3-carboxylate in the study?
A1: this compound serves as a crucial starting material in the synthesis of novel thieno[2,3-d]pyrimidine derivatives. [] The study focuses on exploring the synthesis and biological activity of these derivatives as potential herbicides.
Q2: What are the key structural features of the synthesized compounds derived from this compound, and how were they confirmed?
A2: The synthesized compounds derived from this compound exhibit a core thieno[2,3-d]pyrimidine structure. Various substitutions were introduced at specific positions of this core structure. The study confirms the structures of these compounds using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Electron Ionization Mass Spectrometry (EI-MS), and elemental analysis. []
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